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Compound of Interest

Compound Name: Tapinarof

Cat. No.: B1666157

An In-depth Technical Guide for Researchers and Drug Development Professionals

Tapinarof, also known as benvitimod, is a first-in-class, non-steroidal, topical aryl hydrocarbon
receptor (AhR) agonist.[1][2] Originally derived from a stilbenoid produced by the bacterium
Photorhabdus luminescens, a symbiont of nematodes, tapinarof is now synthetically produced
for therapeutic use.[3][4] It has been approved for the treatment of plaque psoriasis in adults
and is under investigation for atopic dermatitis.[2] This guide provides a comprehensive
overview of its chemical structure, physicochemical properties, mechanism of action, and the
experimental protocols used to elucidate its therapeutic effects.

Chemical Identity and Structure

Tapinarof is chemically identified as 5-[(E)-2-Phenylethen-1-yl]-2-(propan-2-yl)benzene-1,3-
diol. Its core structure is a stilbenoid, characterized by a 1,2-diphenylethylene moiety.

Table 1: Chemical Identifiers for Tapinarof
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Identifier Value Reference(s)

5-[(E)-2-phenylethenyl]-2-

IUPAC Name )
(propan-2-yl)benzene-1,3-diol
CAS Number 79338-84-4
Molecular Formula C17H1802
Molecular Weight 254.32 g/mol
CC(C)clc(O)cc(\C=C\c2cccecc
SMILES
2)cclO
ZISINXNHJRQYJO-
InChl Key
CMDGGOBGSA-N
Benvitimod, WBI-1001,
GSK2894512, (E)-3,5-
Synonyms

Dihydroxy-4-isopropyl-trans-
stilbene

Physicochemical Properties

The physicochemical properties of tapinarof are crucial for its formulation as a topical cream
and its interaction with biological systems.

Table 2: Physicochemical Properties of Tapinarof
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Property Value Reference(s)
Appearance White to off-white solid

Melting Point 140 - 142°C

Boiling Point 431.8 £ 20.0 °C (Predicted)

Density 1.158 g/cm3

Water Solubility 0.0339 mg/mL

Soluble in DMSO (= 100

mg/mL), ethanol, and

Solubility ] )
dimethylformamide (approx. 10
mg/mL).

pKa (Strongest Acidic) 9.19

logP 4.25-4.95

UV/Vis. (Amax) 211, 240, 318 nm

Mechanism of Action: The Aryl Hydrocarbon
Receptor (AhR) Pathway

Tapinarof's therapeutic effects are mediated through its specific binding to and activation of the
Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor ubiquitously
expressed in skin cells, including keratinocytes and immune cells. The activation of AhR by
tapinarof initiates a signaling cascade that modulates gene expression, leading to anti-
inflammatory, skin barrier-restoring, and antioxidant effects.

The key steps in the AhR signaling pathway are:

e Ligand Binding: Tapinarof, as a ligand, binds to the cytosolic AhR, which exists in a complex
with other proteins.

» Nuclear Translocation: Upon binding, the tapinarof-AhR complex translocates into the cell
nucleus.
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e Heterodimerization: In the nucleus, the complex dissociates, and AhR forms a heterodimer
with the AhR Nuclear Translocator (ARNT).

e Gene Expression Modulation: This new tapinarof-AhR/ARNT complex binds to specific DNA
sequences, known as xenobiotic-responsive elements (XRES), in the promoter regions of
target genes, thereby regulating their transcription.

This modulation of gene expression results in three primary therapeutic outcomes:

» Reduction of Pro-inflammatory Cytokines: Tapinarof activation of AhR downregulates the
expression of key pro-inflammatory cytokines implicated in psoriasis, such as Interleukin-17A
(IL-17A) and IL-17F.

o Skin Barrier Normalization: It promotes skin barrier function by increasing the expression of

essential structural proteins like filaggrin and loricrin.

o Antioxidant Effects: The pathway enhances the antioxidant response through the activation
of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
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Fig. 1: Tapinarof's Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
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Experimental Protocols

The biological activity and therapeutic efficacy of tapinarof have been established through a
series of in vitro, in vivo, and clinical studies.

In Vitro: AhR Nuclear Translocation Assay

This assay is fundamental to demonstrating tapinarof's direct engagement with its target, AhR.

Objective: To quantify the ability of tapinarof to induce the translocation of the Aryl
Hydrocarbon Receptor (AhR) from the cytoplasm to the nucleus in human keratinocytes.

Methodology:

o Cell Culture: Immortalized human keratinocytes (HaCaT cells) are cultured to confluence in
96-well plates in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal
bovine serum.

e Serum Starvation: The culture medium is replaced with a medium containing 0.2% charcoal-
stripped fetal bovine serum, and the cells are incubated overnight to reduce basal AhR
activation.

o Treatment: Cells are treated with titrating concentrations of tapinarof (e.g., 10-8 yM to 1 pM)
for 30 minutes.

o Fixation and Permeabilization: Cells are washed and then fixed with an ice-cold 50:50
methanol:acetone solution.

e Immunostaining:
o Samples are blocked with 3% Bovine Serum Albumin (BSA) for 1 hour.

o Cells are stained with a primary anti-AhR antibody, followed by a fluorescently labeled
secondary antibody (e.g., AlexaFluor488).

o Nuclei are counterstained with a DNA dye such as Hoechst 33342.
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» Imaging and Analysis: High-content imaging systems (e.g., InCell Analyzer or Opera) are
used to capture images. Image analysis software quantifies the fluorescence intensity of the
AhR stain within the nucleus versus the cytoplasm to determine the extent of translocation.
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Fig. 2: Workflow for the AhR Nuclear Translocation Assay.
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In Vivo: Imiquimod-Induced Psoriasiform Dermatitis
Mouse Model

This animal model is crucial for demonstrating that tapinarof's anti-inflammatory effects are
AhR-dependent.

Objective: To evaluate the efficacy of topical tapinarof in reducing skin inflammation and to
confirm its mechanism is dependent on AhR.

Methodology:

Animal Subjects: Both AhR-sufficient (wild-type) and AhR-knockout (KO) mice on a C57BI/6
background are used.

o Disease Induction: A daily topical dose of imiquimod (IMQ) cream is applied to the shaved
backs of the mice to induce a psoriasiform skin inflammation, characterized by erythema,
scaling, and epidermal thickening.

o Treatment Application: Mice are treated topically with tapinarof (e.g., 1% in a vehicle
solution) or a vehicle control.

o Efficacy Assessment:

o Clinical Scoring: Skin inflammation is scored daily based on the severity of erythema and
thickening.

o Histology: At the end of the study, skin biopsies are taken for histological analysis to
measure epidermal thickness.

o Cytokine Analysis: Tissue samples are analyzed to measure the levels of pro-inflammatory
cytokines.

o Comparative Analysis: The anti-inflammatory response to tapinarof in AhR-sufficient mice is
compared to the response in AhR-KO mice. A significant reduction in inflammation in wild-
type but not in KO mice confirms the AhR-dependent mechanism.

Clinical Efficacy: PSOARING Phase 3 Trials
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The PSOARING 1 and PSOARING 2 trials were pivotal in establishing the clinical efficacy and
safety of tapinarof for plaque psoriasis.

Objective: To assess the efficacy and safety of tapinarof cream 1% applied once daily for the

treatment of mild to severe plague psoriasis in adults.

Methodology:

Study Design: Two identical, randomized, double-blind, vehicle-controlled, parallel-group
trials (PSOARING 1 and 2). A combined total of 1,025 patients were enrolled.

Patient Population: Adults aged 18-75 with a diagnosis of mild to severe plaque psoriasis.

Treatment: Patients were randomized to receive either tapinarof cream 1% or a vehicle
cream, applied once daily for 12 weeks.

Primary Endpoint: The proportion of patients achieving a Physician's Global Assessment
(PGA) score of "clear" (0) or "almost clear" (1) with at least a 2-grade improvement from
baseline at week 12.

Secondary Endpoints: Included the proportion of patients achieving at least a 75% (PASI75)
or 90% (PASI90) improvement in the Psoriasis Area and Severity Index score from baseline
at week 12.

Long-Term Extension: Eligible patients could enroll in the PSOARING 3 study to evaluate
long-term safety and efficacy for up to 52 weeks.
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Fig. 3: Logical Flow of the PSOARING 1 & 2 Phase 3 Trials.

Quantitative Biological and Clinical Data

Table 3: In Vitro Activity of Tapinarof
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Parameter Value Cell Type Reference(s)

AhR Nuclear )
] 0.16 nM HaCaT Keratinocytes
Translocation (ECso)

AhR Agonist Activity
(ECso)

13 nM -

CD4+ T Cell

] 5.2 uM CD4+ T Cells
Apoptosis (ICso)

Table 4. Summary of Efficacy Results from PSOARING Phase 3 Trials (at Week 12)

Endpoint PSOARING 1 PSOARING 2
PGA Success (Tapinarof) 35.4% 40.2%

PGA Success (Vehicle) 6.0% 6.3%

PASI75 (Tapinarof) 36.1% 47.6%

PASI75 (Vehicle) 10.2% 6.9%

PASI90 (Tapinarof) 18.8% 20.9%

PASI9O (Vehicle) 1.6% 2.5%
Reference(s)

The long-term extension study, PSOARING 3, demonstrated that tapinarof has a remittive
effect, with a median time to first worsening of 115 days (approximately 4 months) for patients
who achieved complete clearance and stopped therapy. Furthermore, no tachyphylaxis (loss of
response) was observed over 52 weeks of intermittent use.

Conclusion

Tapinarof represents a significant advancement in the topical treatment of inflammatory skin
diseases. Its well-defined chemical structure and properties have enabled its formulation into
an effective topical cream. The elucidation of its novel mechanism of action as an AhR agonist
provides a clear rationale for its therapeutic benefits: reducing inflammation, restoring skin
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barrier integrity, and combating oxidative stress. Rigorous experimental and clinical evaluation
has confirmed its efficacy and safety profile, establishing tapinarof as a valuable non-steroidal
option for patients with plaque psoriasis. The detailed protocols and quantitative data presented
in this guide offer a solid foundation for further research and development in the field of
dermatology and AhR-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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